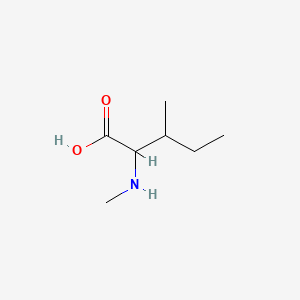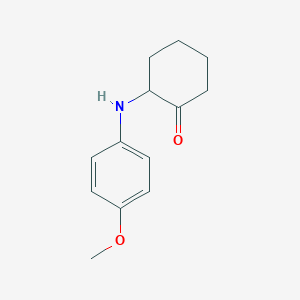
N-Methylanthranilic furfurylidenehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of N-Methylanthranilic furfurylidenehydrazide typically involves the reaction of N-methylanthranilic acid with furfuraldehyde in the presence of a hydrazine derivative. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol
Análisis De Reacciones Químicas
N-Methylanthranilic furfurylidenehydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furfurylidene moiety. Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-Methylanthranilic furfurylidenehydrazide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-Methylanthranilic furfurylidenehydrazide involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to interact with K(+)ATP channels, adrenergic, nitrergic, and serotoninergic pathways . These interactions contribute to its antinociceptive effects, making it a potential candidate for pain management research .
Comparación Con Compuestos Similares
N-Methylanthranilic furfurylidenehydrazide can be compared with similar compounds such as:
N-Methylanthranilic acid: Shares a similar structure but lacks the furfurylidenehydrazide moiety.
Anthranilic acid: A simpler compound with a broad range of biological activities.
N-Phenylanthranilic acid: Similar in structure but with a phenyl group instead of a furfurylidene group. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
100394-71-6 |
|---|---|
Fórmula molecular |
C13H13N3O2 |
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
N-[(E)-furan-2-ylmethylideneamino]-2-(methylamino)benzamide |
InChI |
InChI=1S/C13H13N3O2/c1-14-12-7-3-2-6-11(12)13(17)16-15-9-10-5-4-8-18-10/h2-9,14H,1H3,(H,16,17)/b15-9+ |
Clave InChI |
SJVYIRKYEWNSNJ-OQLLNIDSSA-N |
SMILES isomérico |
CNC1=CC=CC=C1C(=O)N/N=C/C2=CC=CO2 |
SMILES canónico |
CNC1=CC=CC=C1C(=O)NN=CC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 7-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11941829.png)


![5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene;5,15-dibromotricyclo[8.2.2.24,7]hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene](/img/structure/B11941855.png)







silane](/img/structure/B11941889.png)
![Methyl 2-[({2,2,2-trichloro-1-[(2-methylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11941890.png)

